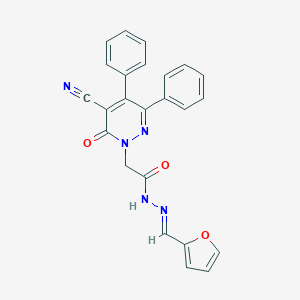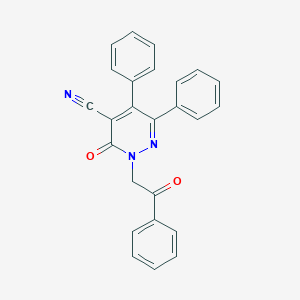![molecular formula C15H12N4OS B293099 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one](/img/structure/B293099.png)
3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a multi-step process that involves several chemical reactions. The synthesis method is crucial in ensuring that the desired product is obtained in high yield and purity.
作用机制
The mechanism of action of 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by disrupting bacterial and fungal cell membranes, leading to cell death.
Biochemical and physiological effects
Studies have shown that 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one has low toxicity in vitro. It has been shown to have no significant effect on the viability of normal human cells, indicating that it may have selective toxicity towards cancer cells. Additionally, this compound has been shown to have low cytotoxicity towards bacterial and fungal strains, indicating that it may have potential as a broad-spectrum antimicrobial agent.
实验室实验的优点和局限性
One of the advantages of using 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one in lab experiments is its low toxicity towards normal human cells. This makes it a promising candidate for further studies as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for research on 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as investigating its mechanism of action in more detail. Another direction is to investigate its potential as a broad-spectrum antimicrobial agent. Studies could focus on testing its activity against a wider range of bacterial and fungal strains and optimizing its solubility in water. Additionally, further studies could investigate its potential as a fluorescent probe for imaging biological systems.
合成方法
The synthesis of 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one involves several chemical reactions. The starting material is 2-methyl-4,5-dihydropyrimidine-5-thione, which is reacted with allyl bromide in the presence of potassium carbonate to form 2-methyl-5-(prop-2-en-1-yl)pyrimidine-4(3H)-thione. This intermediate is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone in the presence of potassium carbonate to form 2-methyl-5-(prop-2-en-1-yl)pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one. The final step involves reduction of the nitro group using hydrogen gas in the presence of palladium on carbon to form 3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one.
科学研究应用
3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one has potential applications in various fields of scientific research. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial and antifungal activity, and it has shown promising results in inhibiting the growth of various bacterial and fungal strains. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
属性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one |
InChI |
InChI=1S/C15H12N4OS/c1-3-8-18-9(2)16-13-12(14(18)20)21-15-17-10-6-4-5-7-11(10)19(13)15/h3-7H,1,8H2,2H3 |
InChI 键 |
ARXPOHWDDQNCIC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23 |
规范 SMILES |
CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(10-Amino-6-methyl-4-phenyl-8-thiophen-2-yl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)ethanone](/img/structure/B293016.png)
![1-[5-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl]ethanone](/img/structure/B293017.png)
![6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B293018.png)
![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B293021.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293024.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)


![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)

![2-[(4-chlorophenyl)hydrazinylidene]-1-oxo-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293040.png)